2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
Description
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methoxymethyl group and a bicyclic 2-azabicyclo[3.2.0]heptane moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYPKSQAUOUCG-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C23CCC2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(O1)[C@]23CC[C@H]2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. Typically, the synthesis involves:
Formation of the azabicycloheptane core using a suitable starting material (e.g., a ketone or an amine).
Cyclization reactions to introduce the oxadiazole ring.
Methoxymethylation at specific positions to yield the final product. Optimal conditions involve controlling the temperature, pressure, and pH to ensure the right formation of the compound.
Industrial Production Methods
Scaled-up production usually entails similar synthetic steps but optimized for efficiency and yield. Catalysts and solvents are chosen to minimize waste and improve atom economy. Industrial methods might also include continuous flow techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often forming N-oxides.
Reduction: : Reduction, particularly of the oxadiazole ring, can yield various derivatives.
Substitution: : It undergoes nucleophilic substitution reactions, where functional groups on the azabicycloheptane or oxadiazole moieties are replaced.
Common Reagents and Conditions
Oxidation: Peracids or hydrogen peroxide.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles.
Major Products
Products from these reactions vary based on the initial substituents and reaction conditions but commonly include hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
In Chemistry
This compound is used as a building block in synthetic organic chemistry, aiding in the development of new materials and molecules.
In Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and design.
In Medicine
Potential therapeutic applications include acting as an enzyme inhibitor or a receptor modulator.
In Industry
Beyond pharmaceuticals, its applications extend to agrochemicals, dyes, and materials science due to its versatile reactivity and stability.
Mechanism of Action
Effects and Pathways
The compound’s action mechanism often involves binding to specific enzymes or receptors in the body, affecting molecular pathways related to disease states. This binding can inhibit enzyme activity or modulate receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Lipophilic groups (e.g., biphenylyl in BPBD) favor material science applications, while polar groups (e.g., methoxymethyl in the target compound) may enhance solubility for pharmaceutical use.
- Biological Activity : Anti-inflammatory activity in correlates with electron-withdrawing substituents (e.g., halogens), whereas the target’s methoxymethyl group could modulate pharmacokinetics .
Bicyclic Azabicyclo Systems in Medicinal Chemistry
The 2-azabicyclo[3.2.0]heptane moiety distinguishes the target compound from other bicyclic systems:
Key Observations :
- Functional Groups : The absence of sulfur (vs. 4-thia-1-azabicyclo in carbapenems) may reduce antibacterial activity but expand CNS applicability .
Biological Activity
The compound 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole (CAS No. 2361609-67-6) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, drawing on recent research findings and case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 209.24 g/mol. Its unique bicyclic structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 2361609-67-6 |
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide spectrum of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance, compounds similar to 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- In vitro tests indicated that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, showing potential as antitubercular agents .
- Anti-inflammatory and Analgesic Effects :
- Anticancer Properties :
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most effective compounds exhibited strong inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies revealed significant binding affinity to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .
Case Study 2: Analgesic Activity
In a separate study by Desai et al., pyridine-based 1,3,4-oxadiazole derivatives were tested for analgesic effects using various pain models. The results indicated that certain derivatives provided relief comparable to standard analgesics like ibuprofen .
While the precise mechanisms remain under investigation, it is believed that the biological activity of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole may involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could modulate cellular responses.
Further studies are necessary to elucidate these mechanisms fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
